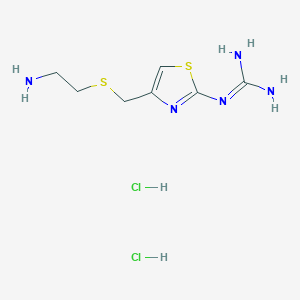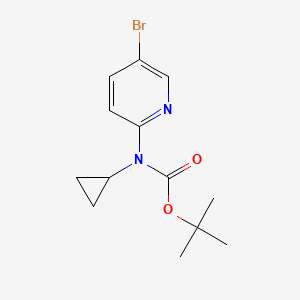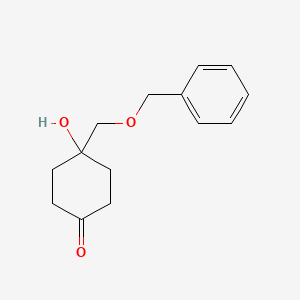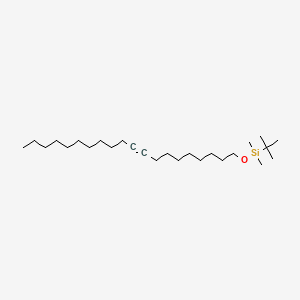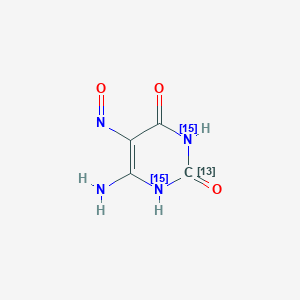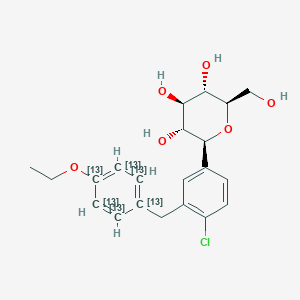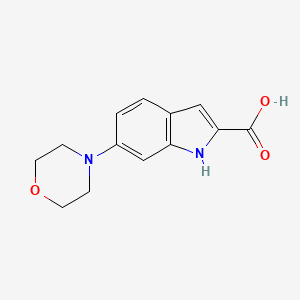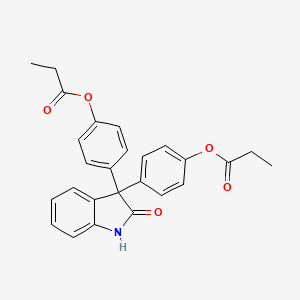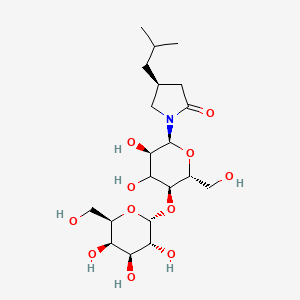
(4S)-Pregabalin Amide Lactose Adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-Pregabalin Amide Lactose Adduct is a compound formed by the conjugation of (4S)-Pregabalin Amide with Lactose. Pregabalin is a well-known anticonvulsant and neuropathic pain medication, while lactose is a disaccharide sugar derived from galactose and glucose. The adduct formation can potentially enhance the pharmacokinetic properties of pregabalin, making it more effective in its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Pregabalin Amide Lactose Adduct typically involves the reaction of (4S)-Pregabalin Amide with lactose under specific conditions. The process may include:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with Lactose: Lactose is added to the solution, and the mixture is stirred under controlled temperature and pH conditions.
Catalysis: Catalysts such as acids or bases may be used to facilitate the reaction.
Purification: The product is purified using techniques like crystallization or chromatography to obtain the desired adduct with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-Pregabalin Amide Lactose Adduct can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
(4S)-Pregabalin Amide Lactose Adduct has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to improved therapeutic outcomes in treating neuropathic pain and epilepsy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of (4S)-Pregabalin Amide Lactose Adduct involves its interaction with voltage-dependent calcium channels. By binding to the α2δ subunit of these channels, the compound modulates calcium influx, thereby reducing neurotransmitter release and alleviating neuropathic pain. The presence of lactose may enhance the absorption and bioavailability of pregabalin, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregabalin: The parent compound, used for treating neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with similar therapeutic applications.
Lacosamide: A medication used to treat partial-onset seizures.
Uniqueness
(4S)-Pregabalin Amide Lactose Adduct is unique due to its conjugation with lactose, which may enhance its pharmacokinetic properties and therapeutic efficacy compared to similar compounds. This conjugation can lead to improved absorption, bioavailability, and overall effectiveness in clinical applications.
Propriétés
Formule moléculaire |
C20H35NO11 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
(4S)-1-[(2S,3R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10+,11+,13-,14-,15?,16+,17+,18+,19-,20+/m0/s1 |
Clé InChI |
BSKMCHXCKWARJQ-BXOUEEEJSA-N |
SMILES isomérique |
CC(C)C[C@H]1CC(=O)N(C1)[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canonique |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Hexadecyl-2-[3-(1-hexadecyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium perchlorate](/img/structure/B13865032.png)

